molecular formula C16H18N2O4S B1201149 N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide

N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide

Cat. No.: B1201149
M. Wt: 334.4 g/mol
InChI Key: WIIXNBWAIWINKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide is a sulfonamide.

Scientific Research Applications

Antimicrobial Applications

N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide and its derivatives have been investigated for their antimicrobial properties. A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. These compounds showed promising results in both in vitro antibacterial and antifungal activities.

Synthesis and Derivatization

Cremlyn and Pannell (1978, 1979) explored the derivatives of phenoxyacetamide, which is closely related to the chemical . They examined the reactions of phenoxyacetamide with chlorosulfonic acid, yielding various derivatives, including sulfonyl chlorides, sulfonamides, and sulfonohydrazides. These findings contribute to understanding the chemical behavior and potential applications of such compounds (Cremlyn & Pannell, 1978).

Biological Evaluation for Medical Applications

In a study by Oinuma et al. (1991), a series of benzenesulfonamides, similar in structure to the compound , was evaluated as membrane-bound phospholipase A2 inhibitors. This research is significant for understanding the potential medical applications of these compounds in conditions like myocardial infarction (Oinuma et al., 1991).

Applications in Organic Chemistry and Medicinal Chemistry

Shin and Donike (1996) investigated the use of similar compounds in the field of organic chemistry, specifically in the stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines. Their study demonstrates the utility of these compounds in analytical chemistry, particularly in the separation of enantiomers (Shin & Donike, 1996).

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C16H18N2O4S/c1-18(23(2,20)21)14-8-6-7-13(11-14)17-16(19)12-22-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,17,19)

InChI Key

WIIXNBWAIWINKE-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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